2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride
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Overview
Description
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and yields highly substituted imidazole derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
Benzimidazole: A fused ring compound with a benzene ring attached to the imidazole ring, known for its use in pharmaceuticals.
Thiazole: A sulfur-containing analog of imidazole, used in the synthesis of various bioactive molecules.
Uniqueness
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H16Cl2N4 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11;;/h1-4H,5-8H2,(H,13,14)(H,15,16);2*1H |
InChI Key |
QGHBVTNHFFQYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3.Cl.Cl |
Origin of Product |
United States |
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